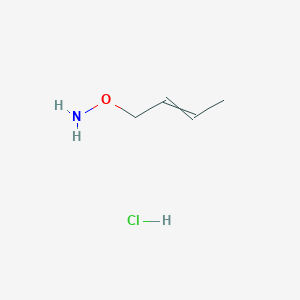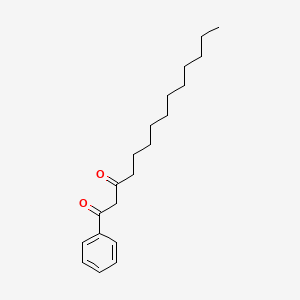
(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the thiophene ring, and a methanone group linking it to another thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone typically involves the bromination of thiophene derivatives followed by a coupling reaction. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromothiophene is then subjected to a coupling reaction with thiophene-2-carboxaldehyde under basic conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form thiol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
作用机制
The mechanism of action of (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and the thiophene ring structure can influence its binding affinity and selectivity towards molecular targets.
相似化合物的比较
Similar Compounds
2,5-Dibromothiophene: A simpler derivative with only two bromine atoms on the thiophene ring.
Thiophene-2-carboxaldehyde: A precursor used in the synthesis of (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone.
(3,5-Dibromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone: Another thiophene derivative with a different substituent.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a methanone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
57248-11-0 |
|---|---|
分子式 |
C9H4Br2OS2 |
分子量 |
352.1 g/mol |
IUPAC 名称 |
(2,5-dibromothiophen-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H4Br2OS2/c10-7-4-5(9(11)14-7)8(12)6-2-1-3-13-6/h1-4H |
InChI 键 |
PPYATKXTZQVZMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)C2=C(SC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
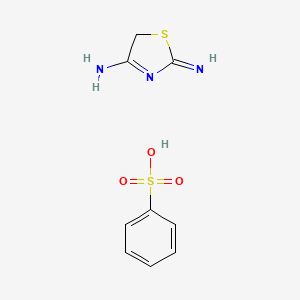


![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)


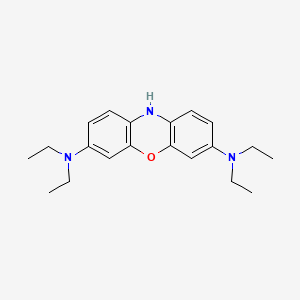
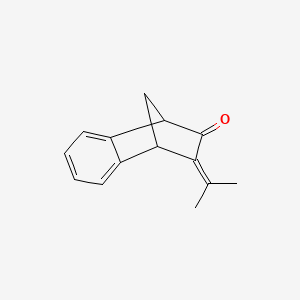
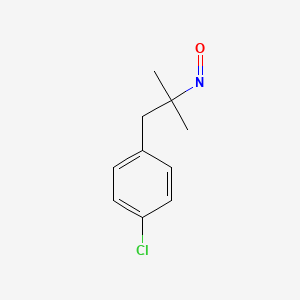
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
